molecular formula C20H17ClF3NO9 B13855204 (2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid

Cat. No.: B13855204
M. Wt: 507.8 g/mol
InChI Key: OURIKXWHMJZDHE-UFPCOPRLSA-N
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Description

8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is a metabolite of the antiretroviral drug Efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The compound 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is formed through the hydroxylation and subsequent glucuronidation of Efavirenz .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide involves the hydroxylation of Efavirenz to form 8-Hydroxy Efavirenz, followed by glucuronidation. The hydroxylation reaction typically requires the presence of cytochrome P450 enzymes, particularly CYP2B6 . The glucuronidation step involves the enzyme UDP-glucuronosyltransferase (UGT), which attaches a glucuronic acid moiety to the hydroxyl group of 8-Hydroxy Efavirenz .

Industrial Production Methods

Industrial production of 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide follows similar biochemical pathways but on a larger scale. The process involves the use of bioreactors containing the necessary enzymes and substrates to facilitate the hydroxylation and glucuronidation reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide primarily undergoes metabolic reactions, including:

Common Reagents and Conditions

Major Products

The major product formed from these reactions is 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide .

Mechanism of Action

8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide exerts its effects primarily through its role as a metabolite of Efavirenz. Efavirenz inhibits the activity of HIV-1 reverse transcriptase, preventing the replication of the virus. The hydroxylation and glucuronidation of Efavirenz to form 8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide are part of the drug’s metabolic pathway, which influences its pharmacokinetics and overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydroxy Efavirenz 8-O-beta-D-Glucuronide is unique due to its glucuronidation, which increases its solubility and facilitates its excretion from the body. This modification plays a crucial role in the drug’s metabolism and clearance .

Properties

Molecular Formula

C20H17ClF3NO9

Molecular Weight

507.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[(4S)-6-chloro-4-(2-cyclopropylethynyl)-2-oxo-4-(trifluoromethyl)-1H-3,1-benzoxazin-8-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H17ClF3NO9/c21-8-5-9-11(25-18(31)34-19(9,20(22,23)24)4-3-7-1-2-7)10(6-8)32-17-14(28)12(26)13(27)15(33-17)16(29)30/h5-7,12-15,17,26-28H,1-2H2,(H,25,31)(H,29,30)/t12-,13-,14+,15-,17+,19-/m0/s1

InChI Key

OURIKXWHMJZDHE-UFPCOPRLSA-N

Isomeric SMILES

C1CC1C#C[C@]2(C3=C(C(=CC(=C3)Cl)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)O2)C(F)(F)F

Canonical SMILES

C1CC1C#CC2(C3=C(C(=CC(=C3)Cl)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)O2)C(F)(F)F

Origin of Product

United States

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